- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461
Cas no 92586-35-1 (AZT triphosphate)
AZT triphosphate structure
Product Name:AZT triphosphate
CAS-Nr.:92586-35-1
MF:C10H16N5O13P3
MW:507.181024551392
CID:803780
PubChem ID:72187
Update Time:2025-06-07
AZT triphosphate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
- 3'-Azido-3'-deoxythymidine-5'-triphosphate
- AZT triphosphate
- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
- 3′-Azido-3′-deoxythymidine 5′-triphosphate
- 3′-Azido-3′-deoxythymidine triphosphate
- 3′-Azidothymidine triphosphate
- Azidothymidine triphosphate
- AZTTP
- Zidovudine 5′-triphosphate
- Zidovudine triphosphate
- 6RGF96R053
- Threo-azt-TP
- SCHEMBL19808965
- 3'-azido-3'-deoxythymidine triphosphate
- Combivir
- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- DA-50915
- BDBM50370476
- ZDV-TP
- N3dTTP
- 3'-N3-dTTP
- 3'-Deoxy-3'-azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- AZT-triphospate
- CHEMBL193952
- Zidovudine-triphosphate (AZT-TP)
- 3'-Azido-dTTP
- Dttp(3'N3)
- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
- 92586-35-1
- HY-116364
- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
- Azidothymidine-5'-triphosphate
- DTXSID80239053
- 106060-92-8
- NSC742231
- Azt-TP
- CS-0065212
- AZddTTP
- UNII-6RGF96R053
- DTXCID00161544
- 3'-Azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Q27265380
- Erythro-azt-TP
- GLWHPRRGGYLLRV-XLPZGREQSA-N
- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
- Zidovudine 5'-triphosphate
- Zidovudine-5'-triphosphate
-
- Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
- InChI-Schlüssel: GLWHPRRGGYLLRV-XLPZGREQSA-N
- Lächelt: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1
Berechnete Eigenschaften
- Genaue Masse: 506.996
- Monoisotopenmasse: 506.996
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 9
- Komplexität: 973
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.2
- Topologische Polaroberfläche: 233A^2
Experimentelle Eigenschaften
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- PSA: 303.09000
- LogP: -0.39254
AZT triphosphate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-116364-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
¥6500 | 2022-08-31 | ||
| ChemScence | CS-0065212-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
$550.0 | 2022-04-26 |
AZT triphosphate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 3 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
Referenz
- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referenz
- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Therapeutic nucleosides, European Patent Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium phosphate
Referenz
- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referenz
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referenz
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
Referenz
- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
Referenz
- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C
Referenz
- Treatment of human viral infections, United States, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
Referenz
- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
Referenz
- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80
AZT triphosphate Raw materials
- 5'-Thymidylic acid,3'-azido-3'-deoxy-
- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate
- 1,1',1''-phosphinylidynetris-1H-Imidazole
- Zidovudine
- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-
AZT triphosphate Preparation Products
AZT triphosphate Lieferanten
NewCan Biotech Limited
Gold Mitglied
(CAS:92586-35-1)3'-Azido-3'-deoxythymidine-5'-triphosphate
Bestellnummer:NC14269
Bestandsstatus:
Menge:10g
Reinheit:97%
Preisinformationen zuletzt aktualisiert:Friday, 18 July 2025 16:01
Preis ($):Price inquiry
Email:sales@newcanbio.com
AZT triphosphate Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Empfohlene Lieferanten
NewCan Biotech Limited
(CAS:92586-35-1)3'-Azido-3'-deoxythymidine-5'-triphosphate
Reinheit:97%
Menge:10g
Preis ($):Untersuchung